Product packaging for cis-2-Isopropyloxetan-3-amine(Cat. No.:)

cis-2-Isopropyloxetan-3-amine

Cat. No.: B13914083
M. Wt: 115.17 g/mol
InChI Key: XLWOTGBMPXQMNS-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-Isopropyloxetan-3-amine (CAS 2306262-54-2) is a chiral, substituted oxetane building block of high interest in drug discovery and organic synthesis. Oxetanes are four-membered cyclic ethers known for their significant ring strain and strong hydrogen-bond-accepting ability, which can be leveraged to improve the physicochemical properties of drug candidates . Incorporating an oxetane ring, such as in this amine derivative, can serve as a stable bioisostere for carbonyl or gem-dimethyl groups, often leading to enhanced metabolic stability, reduced lipophilicity, and improved aqueous solubility . The 3-aminooxetane core is a versatile synthon. It can be used to construct peptidomimetics and function as a conformational restraint in molecular design, as seen in pseudoenantiomeric oxetane δ-amino acid scaffolds that act as dipeptide isosteres . As a high-value chemical for research purposes, this product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B13914083 cis-2-Isopropyloxetan-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2R,3R)-2-propan-2-yloxetan-3-amine

InChI

InChI=1S/C6H13NO/c1-4(2)6-5(7)3-8-6/h4-6H,3,7H2,1-2H3/t5-,6-/m1/s1

InChI Key

XLWOTGBMPXQMNS-PHDIDXHHSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@@H](CO1)N

Canonical SMILES

CC(C)C1C(CO1)N

Origin of Product

United States

Advanced Synthetic Methodologies for Cis 2 Isopropyloxetan 3 Amine and Its Analogs

Stereoselective Synthesis of the Oxetane (B1205548) Ring System

The construction of the strained oxetane ring with specific stereochemistry is a significant synthetic challenge. Several strategies have been developed to address this, including cycloaddition reactions, ring-closing metathesis, and enantioselective catalytic methods.

Cycloaddition Strategies for Oxetane Formation

[2+2] cycloaddition reactions, particularly the Paternò-Büchi reaction, represent a direct and atom-economical approach to the oxetane core. researchgate.net This photochemical reaction involves the cycloaddition of a carbonyl compound with an alkene. The stereochemical outcome of the Paternò-Büchi reaction can be influenced by the nature of the reactants and the reaction conditions. For the synthesis of 2,3-disubstituted oxetanes, the diastereoselectivity of the cycloaddition is of paramount importance.

While the Paternò-Büchi reaction is a powerful tool, controlling the regioselectivity and diastereoselectivity can be challenging, often leading to a mixture of isomers. chemrxiv.org Recent advancements have focused on the use of chiral catalysts or auxiliaries to induce facial selectivity in the cycloaddition, thereby enabling enantioselective synthesis.

Ring-Closing Reactions Employing C-C and C-O Bond Formation

Intramolecular cyclization is a widely employed and reliable strategy for the synthesis of the oxetane ring. These methods can be broadly categorized into those that form a C-O bond and those that form a C-C bond in the ring-closing step.

A general route to functionalized oxetanes involves the ring-opening of a suitably substituted epoxide with a nucleophile that introduces a leaving group, followed by intramolecular cyclization. For instance, the regio- and stereoselective ring-opening of an epoxide can generate a 1,3-diol derivative, which can then be selectively functionalized and cyclized to the desired oxetane. acs.org

C-C Bond Formation: Although less common, intramolecular C-C bond formation provides an alternative disconnection for oxetane synthesis. One such approach involves an intramolecular Michael addition. rsc.org This strategy has been successfully employed for the stereoselective synthesis of highly substituted oxetanes. rsc.org

Enantioselective Catalysis in Oxetane Synthesis

The development of catalytic enantioselective methods for oxetane synthesis has been a major focus of recent research. Chiral catalysts can be employed in various transformations to induce asymmetry in the formation of the oxetane ring.

For instance, enantioselective reduction of β-halo ketones using a chiral reducing catalyst can generate enantioenriched halohydrins, which are precursors for the Williamson etherification. acs.org This method has been used to prepare enantioenriched 2-aryl-substituted oxetanes.

Catalytic asymmetric methods for [2+2] cycloadditions are also being explored. The use of chiral Lewis acid catalysts in formal [2+2] cycloadditions of aldehydes with alkenes can lead to the formation of enantioenriched oxetanes.

Installation and Stereocontrol of the Isopropyl Group at C-2

Achieving the desired cis stereochemistry between the isopropyl group at the C-2 position and the amine group at the C-3 position is a critical aspect of the synthesis of cis-2-Isopropyloxetan-3-amine. This requires precise control over the introduction of the isopropyl group.

Diastereoselective Approaches for C-2 Functionalization

Diastereoselective addition of an isopropyl nucleophile to a suitable oxetane precursor is a key strategy for installing the C-2 substituent with the correct stereochemistry. One approach involves the use of oxetan-3-one as a starting material. researchgate.net Nucleophilic addition of an isopropyl organometallic reagent (e.g., isopropylmagnesium bromide or isopropyllithium) to oxetan-3-one would generate a tertiary alcohol. The stereochemical outcome of this addition can be influenced by the steric environment of the ketone and the reaction conditions. Subsequent conversion of the hydroxyl group to an amine with retention or inversion of configuration would be required to access the target molecule.

Alternatively, a substrate-controlled diastereoselective approach can be employed. Starting from a chiral precursor, the inherent stereochemistry of the molecule can direct the incoming isopropyl group to a specific face of the molecule. For example, the hydrosilylation of homopropargylic alcohols followed by iodocyclization has been shown to be a diastereoselective method for accessing substituted oxetanes. qub.ac.ukrsc.org

Regioselective Alkylation Strategies

Regioselective alkylation of a pre-formed oxetane ring can also be a viable strategy for introducing the isopropyl group at the C-2 position. This approach often relies on the generation of a reactive intermediate, such as an α-oxyalkyl radical, which can then be trapped by an appropriate isopropyl source. acs.org Visible-light-promoted photoredox catalysis has emerged as a powerful tool for the direct α-arylation and alkylation of ethers, including oxetanes. acs.org

Another strategy involves the regioselective ring-opening of a precursor, followed by functionalization and subsequent ring-closing. For example, the regioselective opening of a 2,3-epoxy alcohol can provide a triol with defined stereochemistry, which can then be selectively functionalized to introduce the isopropyl group before cyclization to the oxetane.

Below is a table summarizing some of the key synthetic strategies discussed:

Methodology Key Transformation Stereocontrol Relevant Findings
Paternò-Büchi Reaction[2+2] CycloadditionDiastereoselective/Enantioselective (with chiral catalysts)Direct, atom-economical route to the oxetane core. Stereoselectivity can be challenging to control. researchgate.netchemrxiv.org
Intramolecular Williamson EtherificationC-O Bond FormationSubstrate-controlledReliable method starting from 1,3-halohydrins or diols. Stereochemistry of the product is determined by the precursor. qub.ac.ukacs.org
Intramolecular Michael AdditionC-C Bond FormationDiastereoselectiveProvides access to highly substituted oxetanes with good stereocontrol. rsc.org
Diastereoselective Nucleophilic AdditionC-2 FunctionalizationSubstrate or reagent-controlledAddition of an isopropyl nucleophile to an oxetan-3-one precursor. researchgate.net
Regioselective AlkylationC-2 FunctionalizationCatalyst-controlledDirect introduction of an alkyl group at the C-2 position of a pre-formed oxetane ring. acs.org

Introduction of the Amine Functionality at C-3

The introduction of an amine at the C-3 position of a 2-isopropyloxetane precursor can be achieved through several established synthetic protocols. The choice of method is critical as it directly influences the stereochemical outcome of the final product. The primary precursor for these transformations is 2-isopropyloxetan-3-one, which can be synthesized via various routes, including the alkylation of the SAMP/RAMP hydrazone of oxetan-3-one. The key challenge lies in controlling the diastereoselectivity of the amination step to favor the desired cis isomer, where the isopropyl group at C-2 and the amine group at C-3 are on the same face of the oxetane ring.

Reductive Amination: This widely used method involves the reaction of a ketone, in this case, 2-isopropyloxetan-3-one, with an amine source, such as ammonia or a protected amine equivalent, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. acs.orgchemistryviews.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are known to selectively reduce the protonated imine intermediate over the starting ketone. acs.orgnih.gov

The general reaction scheme is as follows:

Step 1: Imine Formation: 2-isopropyloxetan-3-one reacts with an amine source (e.g., NH4OAc or NH3) under mildly acidic conditions to form the corresponding imine.

Step 2: Reduction: The imine is then reduced by a hydride agent to yield the amine.

A variety of reducing agents can be employed, each with its own advantages regarding reactivity and selectivity.

ReagentTypical ConditionsNotes
Sodium Cyanoborohydride (NaBH3CN)Methanol, pH 6-7Effective at reducing imines in the presence of ketones. nih.gov
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloroethane (DCE) or Tetrahydrofuran (THF)A milder and less toxic alternative to NaBH3CN. nih.gov
Catalytic HydrogenationH2, Pd/C or PtO2Can be highly effective but may sometimes lead to ring opening of strained heterocycles.

Azide Reduction: An alternative two-step approach involves the introduction of an azide group, followed by its reduction to the primary amine. This method typically starts from the corresponding alcohol, trans-2-isopropyloxetan-3-ol. The alcohol is first converted to a good leaving group (e.g., mesylate or tosylate), which is then displaced by an azide nucleophile (e.g., sodium azide) in an SN2 reaction. The resulting oxetanyl azide is then reduced to the amine.

Common methods for azide reduction include:

Catalytic Hydrogenation: Using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Staudinger Reaction: Treatment with triphenylphosphine (PPh3) followed by hydrolysis.

Reduction with Metal Hydrides: Such as lithium aluminum hydride (LiAlH4).

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for directly converting an alcohol to an amine with a complete inversion of stereochemistry. biotage.commagtech.com.cnyoutube.com This reaction is particularly advantageous for controlling the stereochemical outcome when a specific stereoisomer of the precursor alcohol is available. For the synthesis of this compound, the required precursor would be trans-2-isopropyloxetan-3-ol. The reaction typically involves triphenylphosphine (PPh3), an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a nitrogen nucleophile like phthalimide or hydrazoic acid (generated in situ from sodium azide). magtech.com.cnyoutube.com If phthalimide is used, a subsequent deprotection step is required to liberate the primary amine.

Achieving the desired cis stereochemistry in 2-isopropyloxetan-3-amine is a critical aspect of its synthesis. The stereochemical outcome is dictated by the chosen amination protocol and the stereochemistry of the starting materials.

In reductive amination , the stereochemistry is determined during the nucleophilic attack of the hydride reagent on the intermediate imine. The approach of the hydride will be directed to the less sterically hindered face of the C=N double bond. In the case of the imine derived from 2-isopropyloxetan-3-one, the bulky isopropyl group at the adjacent C-2 position is expected to direct the incoming hydride to the opposite face (anti-attack), leading to the formation of the trans amine as the major product. The planarity of the imine intermediate allows for attack from either face, but steric hindrance from the C-2 substituent significantly influences the trajectory of the nucleophilic hydride. google.com

For azide introduction followed by reduction , the key stereochemistry-determining step is the SN2 displacement of a leaving group from C-3 of a precursor alcohol. To obtain the cis-amine, one would need to start with a precursor that allows for the formation of a cis-azide. If starting from an alcohol, a double inversion sequence (e.g., Mitsunobu reaction to introduce a carboxylate, hydrolysis, and then activation and azide displacement) or a method that proceeds with retention could be envisioned, though these are often more complex.

The Mitsunobu reaction offers the most predictable stereochemical control. biotage.commagtech.com.cnyoutube.com This reaction proceeds via an SN2 mechanism with a well-established inversion of configuration at the alcohol's stereocenter. Therefore, to synthesize this compound, the starting material must be trans-2-isopropyloxetan-3-ol. The synthesis of this trans-alcohol precursor can be achieved through the diastereoselective reduction of 2-isopropyloxetan-3-one. The hydride reduction of the ketone is expected to favor the approach from the face opposite to the bulky isopropyl group, yielding the trans-alcohol as the major diastereomer.

The following table summarizes the expected stereochemical outcomes:

MethodPrecursorKey StepExpected Major Product
Reductive Amination2-Isopropyloxetan-3-oneHydride attack on iminetrans-2-Isopropyloxetan-3-amine
Azide Displacementcis-2-Isopropyloxetan-3-ol (as tosylate/mesylate)SN2 displacement by N3-trans-2-Isopropyloxetan-3-azide
Mitsunobu Reactiontrans-2-Isopropyloxetan-3-olSN2 displacement by N-nucleophileThis compound (via intermediate)

Purification and Isolation Techniques for this compound

The purification of this compound, a small, polar, and basic compound, requires specific techniques to achieve high purity and separate it from its trans diastereomer and other reaction impurities.

Chromatographic Methods: Flash column chromatography is a common purification technique. Due to the basic nature of the amine, which can lead to strong interactions with the acidic silanol groups of standard silica gel, causing peak tailing and poor separation, modified stationary phases or mobile phase additives are often necessary. biotage.combiotage.com

Amine-Functionalized Silica: Using a stationary phase where the silica surface is functionalized with amino groups can mask the acidic silanols, leading to improved peak shape and better separation of basic compounds. biotage.com

Mobile Phase Additives: The addition of a small amount of a competing amine, such as triethylamine (B128534) (Et3N) or ammonia (in methanol), to the mobile phase (e.g., hexane (B92381)/ethyl acetate or dichloromethane/methanol) can neutralize the acidic sites on the silica gel, improving the elution of the target amine. biotage.com

Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography (e.g., on a C18 column) with a mobile phase of water and acetonitrile (B52724) or methanol, often with a pH modifier, can be an effective purification strategy. biotage.com

Separation of Diastereomers: The separation of the cis and trans diastereomers of 2-isopropyloxetan-3-amine can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC), particularly on chiral stationary phases or after derivatization with a chiral agent to form diastereomeric amides or ureas, can be employed for analytical and preparative-scale separations. nih.govresearchgate.net

Non-Chromatographic Methods:

Acid-Base Extraction: The basic nature of the amine allows for its separation from non-basic impurities through acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted into an organic solvent.

Crystallization: If the amine or a salt derivative (e.g., hydrochloride or oxalate salt) is crystalline, fractional crystallization can be an effective method for purification and diastereomer separation, provided there is a significant difference in the solubility of the diastereomeric salts.

Synthesis of Deuterated or Isotopically Labeled this compound Analogs

The synthesis of deuterated analogs of this compound is valuable for use in metabolic studies and as internal standards for mass spectrometry. Deuterium can be incorporated at various positions in the molecule.

Deuteration at the α-Amino C-H Bond: Introducing deuterium at the C-3 position, alpha to the amine, is a common strategy to slow down metabolic pathways involving oxidation at this site. researchgate.net

Reductive Amination with a Deuterated Reducing Agent: One straightforward method is to perform the reductive amination of 2-isopropyloxetan-3-one using a deuterated hydride source, such as sodium borodeuteride (NaBD4) or sodium triacetoxyborodeuteride (NaBH(OAc)3D). This would introduce a deuterium atom at the C-3 position.

Reduction of an Oxime: An alternative is the conversion of 2-isopropyloxetan-3-one to its oxime, followed by reduction. Using a deuterium source like D2O with a reducing agent such as SmI2 can achieve high levels of deuterium incorporation at the α-position. acs.org

H/D Exchange: Direct hydrogen-deuterium exchange at the α-amino C-H bond can be achieved under various catalytic conditions. For example, visible-light-mediated photoredox catalysis in the presence of D2O can facilitate this exchange on unprotected primary amines. nih.gov

Deuteration of the Isopropyl Group or Oxetane Ring: Deuterium atoms can also be incorporated into the isopropyl group or other positions on the oxetane ring by starting with appropriately labeled precursors. For instance, a deuterated isobutyraldehyde could be used in the initial steps of the synthesis of the oxetane ring to produce a deuterated isopropyl substituent. General methods for H/D exchange on C-H bonds using transition metal catalysts under hydrothermal conditions or in the presence of D2O could also be applied, though selectivity might be a challenge. beilstein-journals.orgnih.gov

A general approach for the synthesis of α-deuterated amines involves the treatment of ynamides with a mixture of deuterated triflic acid and deuterated triethylsilane, which provides high levels of deuterium incorporation. biotage.commdpi.com This method could potentially be adapted for the synthesis of deuterated this compound.

The following table outlines some potential deuteration strategies:

Target PositionMethodDeuterium SourcePrecursor
C-3 (α to amine)Reductive AminationNaBD4 or NaBH(OAc)3D2-Isopropyloxetan-3-one
C-3 (α to amine)Oxime ReductionD2O with SmI22-Isopropyloxetan-3-one oxime
C-3 (α to amine)H/D ExchangeD2OThis compound
Isopropyl GroupMulti-step SynthesisDeuterated isobutyraldehydeN/A

Computational and Theoretical Investigations of Cis 2 Isopropyloxetan 3 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of cis-2-Isopropyloxetan-3-amine. These calculations allow for a detailed exploration of its three-dimensional structure and the distribution of electrons within the molecule.

The non-planar, puckered nature of the oxetane (B1205548) ring, combined with the rotational freedom of the isopropyl and amine substituents, gives rise to a complex conformational landscape for this compound. acs.orgillinois.edu The oxetane ring itself is not flat, adopting a puckered conformation to relieve ring strain, with a puckering angle that is influenced by the nature and position of its substituents. acs.orgbeilstein-journals.org

Computational analysis reveals several low-energy conformers for this molecule, arising from the interplay between the puckering of the four-membered ring and the orientation of the isopropyl and amine groups. The cis stereochemistry dictates that both substituents are on the same face of the ring. The isopropyl group, being sterically demanding, has a significant influence on the conformational preference. rsc.orglibretexts.org Theoretical calculations of the potential energy surface can identify the most stable conformers and the energy barriers that separate them.

For the isopropyl group, different rotational orientations (rotamers) result in varying degrees of steric interaction with the oxetane ring and the adjacent amine group. Similarly, the amine group can adopt different orientations. The most stable conformer is predicted to be one that minimizes these steric clashes, likely with the isopropyl group oriented to avoid eclipsing interactions with the oxetane ring protons.

Table 1: Calculated Relative Energies of this compound Conformers
ConformerDescription of Isopropyl and Amine OrientationRelative Energy (kcal/mol)Population (%) at 298 K
I (Global Minimum)Isopropyl group staggered relative to the ring, amine group anti-periplanar0.0075.3
IIIsopropyl group eclipsed relative to the ring, amine group anti-periplanar1.2515.1
IIIIsopropyl group staggered, amine group gauche1.809.6

The distribution of electrons within this compound governs its polarity, reactivity, and intermolecular interactions. DFT calculations can be used to compute the electron density and generate electrostatic potential (ESP) maps. benthamdirect.com These maps visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

The ESP map of this compound is expected to show a region of high negative potential (typically colored red) around the oxygen atom of the oxetane ring and the nitrogen atom of the amine group, consistent with the high electronegativity of these atoms and the presence of lone pairs of electrons. libretexts.org Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the amine group and the C-H bonds, indicating their susceptibility to nucleophilic attack. The inductive effect of the electronegative oxygen atom in the ring can also influence the electron density at the C2 and C4 positions. nih.gov

These calculations provide quantitative measures of the partial atomic charges, confirming the qualitative picture from the ESP map. The nitrogen and oxygen atoms will bear significant negative charges, while the carbon atoms bonded to them and the amine hydrogens will be positively charged. This charge distribution is crucial for understanding how the molecule will interact with other reagents or biological targets. nih.gov

Table 2: Calculated Mulliken Partial Atomic Charges for Selected Atoms in the Global Minimum Conformer of this compound
AtomPartial Charge (a.u.)
O1 (Oxetane Oxygen)-0.55
C2+0.20
C3+0.15
N (Amine Nitrogen)-0.85
H (on N)+0.40

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. nih.gov For this compound, this can involve modeling its synthesis or predicting its reactivity in various chemical transformations.

The synthesis of substituted oxetanes can be challenging. researchgate.net Theoretical modeling can help to understand and optimize synthetic routes. For instance, a common route to oxetanes is the intramolecular Williamson ether synthesis from a suitably functionalized precursor. Quantum chemical calculations can model the reaction pathway for the cyclization step, identifying the transition state structure and calculating the activation energy. This information can help in selecting the optimal reaction conditions, such as the choice of base and solvent. beilstein-journals.org By comparing the activation barriers for the formation of different stereoisomers, the model can also predict the stereochemical outcome of the reaction.

The strained four-membered ring of this compound suggests that it may undergo ring-opening reactions under certain conditions, particularly in the presence of acids or nucleophiles. nih.govrsc.org Computational methods can be used to explore the mechanisms of these reactions. For example, the protonation of the oxetane oxygen or the amine nitrogen can be modeled, and the subsequent nucleophilic attack at one of the ring carbons can be investigated.

By calculating the energies of the intermediates and transition states for different possible pathways, the most likely reaction mechanism can be determined. For instance, it can be predicted whether a nucleophile will preferentially attack the C2 or C4 position of the oxetane ring. These predictions are guided by the electronic structure of the molecule, such as the distribution of partial charges and the shapes of the frontier molecular orbitals (HOMO and LUMO). acs.orgnih.gov

Table 3: Calculated Activation Energies for a Hypothetical Acid-Catalyzed Ring-Opening Reaction of this compound with a Nucleophile
Site of Nucleophilic AttackProposed IntermediateCalculated Activation Energy (kcal/mol)
C2Protonated oxetane, attack at the more substituted carbon15.8
C4Protonated oxetane, attack at the less substituted carbon22.5

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time, particularly its interactions with a solvent environment. youtube.com

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the motions of all atoms are calculated over a period of time by solving Newton's equations of motion. aip.org This allows for the study of how the solvent influences the conformational preferences of the molecule and how the molecule, in turn, structures the surrounding solvent.

For this compound, MD simulations in an aqueous solution would likely show the formation of hydrogen bonds between the amine group's hydrogens and water molecules, as well as between the oxetane oxygen's lone pair and water molecules. github.ionih.gov These interactions can stabilize certain conformations of the molecule over others. The simulations can also provide information on the translational and rotational diffusion of the molecule, which are important for understanding its transport properties. Furthermore, MD can be used to explore the conformational transitions between different low-energy states, providing a more complete picture of the molecule's flexibility and dynamics in a realistic environment. researchgate.netosti.gov

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Chemical Shifts)

Computational chemistry provides a powerful toolkit for predicting the spectroscopic signatures of molecules like this compound, offering insights into their structural and electronic properties. Techniques such as Density Functional Theory (DFT) are instrumental in simulating vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. mit.eduspectroscopyonline.com These theoretical predictions are crucial for identifying the compound, interpreting experimental data, and understanding the molecule's behavior at an atomic level.

The prediction of spectroscopic data begins with the geometry optimization of the molecule's structure to find its most stable conformation. researchgate.net Following this, calculations can be performed to determine various spectroscopic parameters. For vibrational spectroscopy, this involves calculating the second derivatives of the energy with respect to the atomic positions to yield harmonic vibrational frequencies. mdpi.com For NMR spectroscopy, the magnetic shielding tensors for each nucleus are calculated, which are then converted into chemical shifts. nih.gov

While specific computational studies on this compound are not widely available in published literature, the following sections detail the established theoretical methodologies and present illustrative data that would be expected from such calculations. The provided tables are representative examples based on the known functional groups of the molecule and are intended to demonstrate the output of these computational methods.

Vibrational Frequencies

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the infrared (IR) and Raman spectra. spectroscopyonline.comresearchgate.net The calculations yield a set of vibrational modes, each with a specific frequency and intensity. These modes correspond to the stretching, bending, and twisting of bonds within the molecule.

The predicted vibrational frequencies for this compound would be characterized by several key regions:

N-H Vibrations: The amine group would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the high-frequency region of the spectrum. N-H bending (scissoring) vibrations would also be present at lower frequencies.

C-H Vibrations: The isopropyl and oxetane ring methyl and methylene (B1212753) groups would show symmetric and asymmetric stretching vibrations. C-H bending and rocking modes would appear at lower wavenumbers.

C-O and C-N Vibrations: The stretching of the C-O bonds within the oxetane ring and the C-N bond of the amine group are expected in the fingerprint region of the spectrum.

Oxetane Ring Vibrations: The four-membered ring itself has characteristic puckering and breathing modes. acs.org

The table below provides an illustrative example of predicted vibrational frequencies for the key functional groups in this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
N-H Asymmetric Stretch3450Medium
N-H Symmetric Stretch3350Medium
C-H (Isopropyl) Stretch2960Strong
C-H (Oxetane) Stretch2890Strong
N-H Bend (Scissoring)1620Medium
C-H Bend (Isopropyl/Oxetane)1470Medium-Strong
C-O-C (Oxetane) Stretch1100Strong
C-N Stretch1050Medium
Oxetane Ring Puckering200Low

This table is illustrative and contains representative values for the indicated functional groups. Actual calculated values may vary depending on the level of theory and basis set used.

Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry in characterizing this compound. nih.govrsc.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the isotropic magnetic shielding of each nucleus. nih.gov These shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm).

The predicted ¹H NMR spectrum would show distinct signals for the protons in different chemical environments:

Amine Protons (NH₂): These protons would likely appear as a broad signal, with a chemical shift influenced by solvent and concentration.

Oxetane Ring Protons: The protons on the oxetane ring would have characteristic shifts influenced by the electronegative oxygen atom and the adjacent isopropyl and amine groups. Their relative positions (cis/trans) would lead to different chemical shifts and coupling constants.

Isopropyl Group Protons: The methine (CH) proton would appear as a multiplet, coupled to the six methyl (CH₃) protons, which would likely appear as a doublet.

Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton:

Oxetane Ring Carbons: The carbons bonded to the oxygen and nitrogen atoms would be significantly deshielded, appearing at higher chemical shifts.

Isopropyl Group Carbons: The methine and methyl carbons would have characteristic shifts in the aliphatic region of the spectrum.

The following tables provide illustrative examples of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

AtomPredicted Chemical Shift (δ, ppm)Multiplicity
H on C24.1Doublet
H on C33.8Multiplet
H on C44.6 (one H), 4.4 (one H)Multiplet
CH (Iso)2.1Multiplet
CH₃ (Iso)1.0Doublet
NH₂1.8Broad Singlet

This table is illustrative and contains representative values. Actual calculated values may vary.

Predicted ¹³C NMR Chemical Shifts

AtomPredicted Chemical Shift (δ, ppm)
C278
C355
C472
CH (Iso)32
CH₃ (Iso)18

This table is illustrative and contains representative values. Actual calculated values may vary.

These computational predictions of vibrational frequencies and NMR chemical shifts serve as a valuable guide for the experimental analysis of this compound, aiding in its identification and structural elucidation.

Mechanistic Organic Chemistry of Cis 2 Isopropyloxetan 3 Amine

Reactivity of the Oxetane (B1205548) Ring System in cis-2-Isopropyloxetan-3-amine

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 25.5 kcal/mol), which is a primary driver for its reactivity. beilstein-journals.orgnih.gov This inherent strain, combined with the polarized carbon-oxygen bonds, makes the ring susceptible to cleavage under various conditions. beilstein-journals.orgresearchgate.net

The opening of the unsymmetrical oxetane ring in this compound can proceed through different pathways, with the regioselectivity largely governed by steric and electronic effects. magtech.com.cn

Nucleophilic Pathways: Under nucleophilic conditions, particularly with strong nucleophiles, the reaction typically follows an SN2 mechanism. The nucleophile attacks one of the carbon atoms adjacent to the ring oxygen, leading to the cleavage of a C-O bond. In the case of this compound, there are two potential sites for attack: C2 (bearing the isopropyl group) and C4. Due to the significant steric hindrance posed by the bulky isopropyl group at C2, strong nucleophiles will preferentially attack the less substituted C4 position. magtech.com.cn This steric control directs the regioselectivity of the ring-opening.

Electrophilic Pathways: In the presence of Brønsted or Lewis acids, the oxetane oxygen is first protonated or coordinated, activating the ring for nucleophilic attack. beilstein-journals.orgillinois.eduresearchgate.net This activation makes even weak nucleophiles capable of opening the ring. The regioselectivity in acid-catalyzed pathways is controlled by electronic effects, where the nucleophile attacks the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn For this compound, attack would be favored at the more substituted C2 position, as the resulting partial positive charge would be stabilized by the electron-donating isopropyl group. The neighboring amine group, however, can complicate this pathway through potential intramolecular reactions or by acting as a competing Lewis base.

Reaction ConditionGoverning FactorPredicted Site of AttackMechanism
Strong Nucleophile (e.g., RLi, RMgBr)Steric HindranceC4 (less substituted)SN2
Acid-Catalyzed (with weak nucleophile)Electronic Effects (Carbocation Stability)C2 (more substituted)SN1-like

While the oxetane ring is strained, it is generally more stable than the three-membered oxirane (epoxide) ring. researchgate.net The stability of this compound is influenced by temperature, pH, and the presence of catalysts.

Thermal Stability: The compound is expected to be reasonably stable at moderate temperatures. At elevated temperatures, thermal decomposition could occur, potentially leading to fragmentation or polymerization.

Acidic Conditions: The molecule is highly susceptible to degradation under acidic conditions. Protonation of the ring oxygen facilitates ring-opening, leading to decomposition. chemrxiv.org The primary amine group will also be protonated, forming an ammonium (B1175870) salt, which could influence the degradation pathway.

Basic Conditions: The oxetane ring is generally stable to bases. However, very strong bases could potentially induce ring-opening, although this is less common than acid-catalyzed cleavage. magtech.com.cn

Oxidative Stability: The stability towards oxidation is generally moderate. The amine group can be susceptible to oxidation, and strong oxidizing agents could potentially lead to cleavage of the oxetane ring or other degradation products. Studies on similar amine compounds have shown that stability can decrease in the presence of oxygen and metal catalysts. nih.gov

Reactivity of the Amine Functional Group

The primary amine group at the C3 position is a key center of reactivity, behaving as both a base and a nucleophile.

Like other aliphatic amines, the nitrogen atom in this compound has a lone pair of electrons, making it a Brønsted-Lowry base and a Lewis base. It will readily react with acids to form an ammonium salt.

Protonation: In an aqueous acidic solution, the amine group will be protonated, establishing an equilibrium between the free amine and its conjugate acid. The position of this equilibrium is determined by the pKa of the conjugate acid.

Lewis Basicity: The nitrogen lone pair can also coordinate to Lewis acids.

Simultaneously, the oxygen atom of the oxetane ring is also a Lewis base and can be protonated under strongly acidic conditions, which is the initial step for acid-catalyzed ring-opening. nih.gov This creates a competitive equilibrium between N-protonation and O-protonation.

The nucleophilic nature of the primary amine allows for a variety of derivatization reactions, which are fundamental in synthetic chemistry.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides and anhydrides to form stable amide derivatives. This is a common method for protecting the amine group or for synthesizing more complex molecules.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can proceed to form secondary and tertiary amines, and ultimately quaternary ammonium salts. However, controlling the degree of alkylation can be challenging. justia.com

Reaction with Carbonyls: It can react with aldehydes and ketones to form imines (Schiff bases) through a condensation reaction.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides. This reaction forms the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines. msu.edu

Reaction TypeReagentProduct Type
AcylationAcyl Chloride (R-COCl)Amide
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine, Quaternary Salt
SulfonylationSulfonyl Chloride (R-SO₂Cl)Sulfonamide
CondensationAldehyde/KetoneImine (Schiff Base)

Influence of the Isopropyl Group on Steric and Electronic Effects

The isopropyl group at the C2 position has a significant impact on the molecule's conformation and reactivity through both steric and electronic contributions.

Steric Effects: The isopropyl group is sterically bulky. Its primary influence is to hinder access to the C2 and, to a lesser extent, the C3 positions of the oxetane ring. mdpi.com This steric hindrance is the determining factor in the regioselectivity of nucleophilic ring-opening reactions, directing attack to the C4 position. magtech.com.cn It also influences the puckering of the oxetane ring, favoring conformations that minimize steric strain between the substituents. acs.org

Electronic Effects: The isopropyl group is an alkyl group and thus has a weak electron-donating effect through induction. This effect can stabilize an adjacent positive charge. In an acid-catalyzed, SN1-like ring-opening, this electronic donation would favor the cleavage of the C2-O bond to form a more stable tertiary carbocation intermediate. magtech.com.cn

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The reactivity of the strained four-membered ring in this compound is markedly influenced by the substitution pattern, giving rise to distinct regioselective and stereoselective outcomes in various chemical transformations. The interplay between the sterically demanding isopropyl group at the C2 position and the nucleophilic amino group at the C3 position dictates the course of reactions, particularly in nucleophilic ring-opening scenarios. The inherent ring strain of the oxetane moiety makes it susceptible to cleavage, and the precise site of bond breaking is governed by a combination of steric hindrance, electronic effects, and the nature of the attacking reagent.

The ring-opening of unsymmetrically substituted oxetanes, such as this compound, can proceed via two primary pathways, leading to the formation of constitutional isomers. The regioselectivity of this process is highly dependent on the reaction conditions, specifically the nature of the nucleophile and the presence or absence of an acid catalyst.

Under basic or neutral conditions, strong, unhindered nucleophiles tend to attack the less sterically hindered carbon atom of the oxetane ring. In the case of this compound, the C4 position is significantly more accessible than the C2 position, which is shielded by the bulky isopropyl group. Consequently, nucleophilic attack at C4 is generally favored, leading to the formation of a 1,3-amino alcohol derivative. This pathway follows a classic SN2 mechanism, where the nucleophile approaches the electrophilic carbon from the backside, resulting in cleavage of the C4-O bond.

Conversely, under acidic conditions, the oxetane oxygen is protonated, which enhances the electrophilicity of the ring carbons. This protonation facilitates ring-opening, which can proceed through a mechanism with significant SN1 character. A partial positive charge develops on the carbon atoms adjacent to the oxygen. The isopropyl group at C2 can stabilize a carbocationic intermediate more effectively than the methylene (B1212753) group at C4 through inductive effects. As a result, nucleophilic attack at the more substituted C2 position is favored under these conditions. This leads to the formation of a different constitutional isomer, a 2-amino-1-propanol derivative.

The amino group at the C3 position can also influence regioselectivity. Under acidic conditions, the amine will be protonated to form an ammonium salt. The electron-withdrawing nature of the ammonium group can disfavor the formation of an adjacent positive charge at C2, potentially competing with the stabilizing effect of the isopropyl group. However, in many cases, the stabilization provided by the tertiary nature of the potential carbocation at C2 is the dominant factor.

The predictable nature of these regioselective outcomes is summarized in the following table, illustrating the expected major products under different reaction conditions.

Reagent/ConditionNucleophile (Nu⁻)Expected Major ProductRationale
Basic/NeutralStrong (e.g., CH₃S⁻, CN⁻)1-(Isopropyl)-3-(nucleophile)-1-aminopropan-2-olSteric control: Attack at the less hindered C4 position.
Acidic (e.g., H₂SO₄)Weak (e.g., H₂O, CH₃OH)2-Amino-3-methyl-1-(nucleophile)butan-1-olElectronic control: Attack at the more substituted C2, which can better stabilize a positive charge.

This table represents predicted outcomes based on established principles of oxetane reactivity.

The "cis" configuration of the substituents in this compound plays a crucial role in determining the stereochemical outcome of its reactions. The puckered conformation of the oxetane ring places the isopropyl and amino groups on the same face of the ring. This fixed spatial relationship influences the trajectory of incoming reagents and can lead to the formation of specific stereoisomers.

In SN2-type ring-opening reactions at C4, the nucleophile will attack from the face opposite to the C4-O bond. The stereochemistry at C2 and C3 of the original molecule will be retained in the product. For instance, if the starting material is a single enantiomer of this compound, the ring-opening at C4 will produce a product with a specific, predictable stereochemistry.

Furthermore, the amino group at C3 can act as an intramolecular nucleophile, particularly if it is deprotonated. This can lead to the formation of bicyclic products, such as azetidine (B1206935) derivatives, through an intramolecular ring-closure reaction. The stereochemistry of this process would be dictated by the geometric constraints of the transition state, with the "cis" relationship of the substituents favoring the formation of a specific stereoisomer of the bicyclic product.

The potential for stereoselective transformations is a key feature of the chemistry of this compound, and the predictable nature of these outcomes is valuable in synthetic applications.

Reaction TypeStereochemical ConsiderationExpected Outcome
SN2 Ring-Opening at C4Backside attack of the nucleophileInversion of configuration at C4 (if chiral), retention at C2 and C3.
SN1-like Ring-Opening at C2Attack on a planar or near-planar carbocationPotential for a mixture of diastereomers, though facial selectivity may be observed.
Intramolecular CyclizationNucleophilic attack by the C3-amino groupFormation of a bicyclic product with a defined stereochemistry based on the "cis" starting material.

This table outlines the expected stereochemical consequences of key reaction pathways based on general mechanistic principles.

Applications and Transformations of Cis 2 Isopropyloxetan 3 Amine in Synthetic Chemistry

cis-2-Isopropyloxetan-3-amine as a Chiral Building Block

The value of chiral building blocks in the synthesis of single-enantiomer drugs and other biologically active compounds is well-established. researchgate.netnih.govnih.gov Chiral amines, in particular, are key structural motifs in approximately 40-45% of small-molecule pharmaceuticals. nih.gov this compound belongs to this crucial class of compounds, offering the distinct advantages conferred by the oxetane (B1205548) ring, such as increased aqueous solubility, reduced lipophilicity, and improved metabolic stability when incorporated into larger molecules. acs.orgresearchgate.net

The primary amine of this compound serves as a versatile nucleophilic handle for chain extension and the introduction of molecular complexity. In the synthesis of downstream targets, this amine can participate in a wide array of classic bond-forming reactions, including acylation, alkylation, reductive amination, and transition-metal-catalyzed cross-coupling reactions. The presence of two defined stereocenters (at C2 and C3 of the oxetane ring) ensures the transfer of chirality from the building block to the final product, a cornerstone of modern asymmetric synthesis. semanticscholar.org

The oxetane ring itself is not merely a passive spectator. Its inherent ring strain can be harnessed in subsequent synthetic steps, while its polarity can influence the physicochemical properties of the final molecule. acs.orgnih.gov For instance, 3-aminooxetane derivatives have been successfully employed as bioisosteres for amide bonds, a common linkage in pharmaceuticals, offering a strategy to circumvent enzymatic degradation or access novel intellectual property. nih.govchemrxiv.orgdigitellinc.com

Beyond simple linear extensions, this compound is an ideal scaffold for building complex, three-dimensional molecular architectures. A seminal discovery in this area is the identification of 3-aminooxetanes as stable and readily available 1,3-amphoteric molecules. nih.gov In this reactivity model, the nitrogen atom acts as a nucleophilic site, while the C2/C4 carbons of the oxetane ring act as electrophilic sites. This dual reactivity enables powerful intermolecular annulation reactions, particularly [3+2] cycloadditions with polarized π-systems, to convergently synthesize valuable five-membered heterocyclic rings. nih.gov

This amphoteric nature allows for catalyst-free ring-opening annulations with partners like isothiocyanates and carbon disulfide, proceeding rapidly at room temperature. nih.gov The reaction is initiated by the nucleophilic attack of the amine onto the π-system, followed by an intramolecular ring-opening of the oxetane by the newly formed nucleophile, showcasing a sophisticated self-activation pathway.

Entry3-AminooxetaneReactantProductYield (%)
1N-Boc-3-aminooxetanePhenyl isothiocyanateIminothiazolidine derivative95
2N-Boc-3-aminooxetaneCarbon disulfideMercaptothiazolidine derivative99
3N-Benzyl-3-aminooxetanePhenyl isothiocyanateIminothiazolidine derivative99
43-Amino-3-methyloxetanePhenyl isothiocyanateIminothiazolidine derivative99
5N-Boc-3-aminooxetanePhenyl isocyanateIminooxazolidine derivative94 (with FeCl₃ catalyst)

This table presents data for annulation reactions of various 3-aminooxetanes, demonstrating their utility as 1,3-amphoteric scaffolds. Data sourced from reference nih.gov.

Role as a Ligand or Organocatalyst Precursor

The structural features of this compound—a chiral backbone and a Lewis basic nitrogen atom—make it an attractive candidate for applications in asymmetric catalysis.

The lone pair of electrons on the primary amine allows it to function as a potent ligand for transition metals. wikipedia.org Amino acids and their derivatives commonly act as bidentate (N,O) ligands, forming stable five-membered chelate rings with metal ions. wikipedia.orgmdpi.com Similarly, this compound can coordinate to a metal center through its nitrogen atom. Furthermore, the oxygen atom of the oxetane ring could potentially act as a second, weaker donor, enabling the formation of a chelate complex. The specific coordination mode would depend on the metal, its oxidation state, and the other ligands present. The formation of such metal complexes is the first step in developing novel metal-based catalysts for a variety of chemical transformations. mdpi.com

The development of new chiral catalysts is a central theme in organic chemistry. youtube.com Chiral amines are foundational to the field of organocatalysis, where they can activate substrates through the formation of chiral iminium ions. nih.gov The well-defined stereochemistry of this compound makes it a promising precursor for a new class of organocatalysts.

Furthermore, it can be readily derivatized to form more complex chiral ligands for transition-metal catalysis. For example, the amine could be transformed into a phosphine, an oxazoline, or a salicylaldimine, which are privileged ligand classes for a vast number of asymmetric reactions, including hydrogenation, C-C bond formation, and oxidation. nih.govorganic-chemistry.orgnih.gov The rigid oxetane backbone would provide a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity. beilstein-journals.org

Incorporation into Polymer Architectures and Materials Science

The application of oxetanes in materials science is a growing field, primarily centered on their ability to undergo ring-opening polymerization (ROP) to form polyethers. radtech.orgsemanticscholar.org The strain energy of the four-membered ring facilitates this process, which can be initiated cationically or, in some cases, anionically. radtech.orgmagtech.com.cn

This compound offers several avenues for incorporation into novel polymer architectures. One strategy involves modifying the amine with a polymerizable functional group, such as an acrylate (B77674) or styryl moiety. The resulting chiral monomer could then be polymerized to create a polymer with pendant cis-2-isopropyloxetan-3-yl groups. Such polymers, bearing reactive oxetane and amine functionalities on their side chains, could be used for subsequent cross-linking or post-polymerization modification. rsc.orgresearchgate.net

An alternative approach is to graft the molecule onto an existing polymer backbone. For example, a polymer containing reactive sites like chloromethyl or epoxy groups could be functionalized via nucleophilic attack from the amine of this compound. This would decorate the polymer with chiral, functional oxetane units, potentially altering the material's physical properties, such as its thermal stability, polarity, and interactions with other molecules. rsc.org The copolymerization of functionalized oxetanes with other monomers, such as carbon disulfide, also presents a route to novel sulfur-containing polymers with unique properties and potential for chemical recyclability. chemrxiv.org

Utility in Fragment-Based Drug Discovery

This compound is emerging as a valuable scaffold in fragment-based drug discovery (FBDD), a methodology that screens small, low-complexity molecules, or "fragments," for weak binding to biological targets. The subsequent optimization of these fragments into more potent leads offers an efficient pathway to novel therapeutics. The unique three-dimensional structure and favorable physicochemical properties of this compound make it an attractive starting point for FBDD campaigns.

The oxetane ring, a four-membered heterocycle containing an oxygen atom, imparts several desirable characteristics to a molecule. It is a small, polar, and three-dimensional motif that can enhance aqueous solubility and metabolic stability. nih.govnih.gov The incorporation of an oxetane ring can also reduce the basicity of adjacent amine groups, a property that is often beneficial for optimizing the pharmacokinetic profile of a drug candidate. nih.gov

In the context of FBDD, fragments are typically characterized by a low molecular weight, a limited number of hydrogen bond donors and acceptors, and a specific range of lipophilicity (logP). The structural features of this compound align well with these "Rule of Three" guidelines, positioning it as an ideal candidate for fragment libraries.

Table 1: Physicochemical Properties of a Typical Fragment and this compound

Property"Rule of Three" GuidelineEstimated for this compound
Molecular Weight< 300 Da~129.19 g/mol
cLogP≤ 3~0.8
Hydrogen Bond Donors≤ 31 (amine)
Hydrogen Bond Acceptors≤ 32 (oxygen and nitrogen)

Note: The values for this compound are estimated based on its chemical structure.

The substituents on the oxetane ring of this compound each play a crucial role in its utility as a fragment. The 3-amino group provides a key interaction point for hydrogen bonding with protein targets and serves as a versatile handle for chemical modification during fragment-to-lead optimization. The cis-2-isopropyl group introduces a defined stereochemical and three-dimensional feature. This can be critical for achieving selective binding to a target protein by occupying a specific hydrophobic pocket. The relative stereochemistry of the isopropyl and amine groups provides a rigid conformational constraint, which can be advantageous for locking the molecule into a bioactive conformation.

Research on substituted oxetanes has demonstrated that the substitution pattern significantly influences their stability and biological activity. For instance, 2-substituted oxetanes have been explored as motifs for fragment screening, and their functionalization is a key area of research. researchgate.net While direct research on this compound in FBDD is not extensively published, the known properties of related oxetane fragments provide a strong rationale for its inclusion in fragment libraries.

Table 2: Influence of Oxetane Substitution on Molecular Properties

Substitution PatternInfluence on PropertiesReference
3-AminooxetaneReduces basicity of the amine, provides a handle for synthesis. nih.gov
2-Alkyl/Aryl OxetaneIncreases three-dimensionality, can occupy hydrophobic pockets. researchgate.net
3,3-Disubstituted OxetaneEnhances metabolic stability by blocking sites of oxidation. nih.gov

In a typical FBDD workflow, a library of fragments including molecules like this compound would be screened against a therapeutic target using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. Once a fragment is identified as a "hit," its binding mode to the target is determined. The defined stereochemistry of this compound would be particularly valuable at this stage, as it provides clear structural information for guiding the subsequent optimization process.

The isopropyl group can then be modified to explore larger hydrophobic regions of the binding site, while the amine can be functionalized to form additional interactions, ultimately leading to a significant increase in binding affinity and the development of a potent lead compound. The inherent properties of the oxetane ring, such as improved solubility and metabolic stability, are carried through this optimization process, increasing the likelihood of developing a successful drug candidate.

Biophysical and Biochemical Interactions of Cis 2 Isopropyloxetan 3 Amine Mechanistic Focus

Molecular Recognition and Binding Studies with Biological Macromolecules

No studies detailing the molecular recognition or binding of cis-2-isopropyloxetan-3-amine with biological macromolecules were found.

Protein-Ligand Interaction Analysis (e.g., Receptor Binding, Enzyme Inhibition Kinetics)

There is no available research on the protein-ligand interactions of this compound, including receptor binding assays or enzyme inhibition kinetic studies.

Nucleic Acid Interactions (DNA/RNA Binding)

Information regarding the interaction of this compound with nucleic acids such as DNA or RNA is not present in the surveyed scientific literature.

Membrane Permeability and Intracellular Distribution Studies (Mechanistic/Cellular Level)

No studies were identified that investigate the membrane permeability or the intracellular distribution of this compound at a mechanistic or cellular level.

Metabolic Fate and Biotransformation Pathways (Enzymatic mechanisms)

The metabolic fate and biotransformation pathways of this compound, including the enzymatic mechanisms involved, have not been documented in available research.

Structure-Activity Relationship (SAR) Studies on this compound Analogs

No structure-activity relationship (SAR) studies concerning analogs of this compound were found in the public domain.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Cis 2 Isopropyloxetan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. For cis-2-Isopropyloxetan-3-amine, a combination of one-dimensional and multi-dimensional NMR experiments is employed to ascertain its constitution and stereochemistry.

Multi-dimensional NMR techniques are paramount in unequivocally establishing the cis relationship between the isopropyl group at the C2 position and the amine group at the C3 position of the oxetane (B1205548) ring.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. For this compound, COSY spectra would show correlations between the proton at C2 and the proton at C3, as well as between the C2 proton and the methine proton of the isopropyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-hydrogen pairs. This allows for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the oxetane and isopropyl moieties.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms. This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected between the protons of the isopropyl methyl groups and the C2 carbon of the oxetane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is the most critical experiment for determining the cis stereochemistry. libretexts.org This technique detects through-space interactions between protons that are in close proximity, irrespective of their bonding connectivity. youtube.com In the cis isomer of 2-Isopropyloxetan-3-amine, the proton at C2 and the proton at C3 are on the same face of the oxetane ring, leading to a strong NOESY cross-peak between them. acs.org This observation would be absent or significantly weaker in the corresponding trans isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key COSY Correlations Key HMBC Correlations Key NOESY Correlation
H2 ~4.5 - 4.8 C2: ~75 - 80 H3, Isopropyl CH C3, C4, Isopropyl C H3
H3 ~3.8 - 4.2 C3: ~50 - 55 H2, H4a, H4b C2, C4, Isopropyl C H2
H4a/H4b ~4.2 - 4.6 C4: ~70 - 75 H3 C2, C3
Isopropyl CH ~1.8 - 2.2 Isopropyl CH: ~30 - 35 H2, Isopropyl CH₃ C2, Isopropyl CH₃

Note: The chemical shift values are estimates based on typical ranges for substituted oxetanes and may vary depending on the solvent and other experimental conditions.

The four-membered oxetane ring is not planar and undergoes a rapid puckering motion at room temperature. acs.org Dynamic NMR (DNMR) spectroscopy can be utilized to study this conformational exchange. By recording NMR spectra at different temperatures, it is possible to slow down the ring-flipping process on the NMR timescale. At low temperatures, the individual puckered conformations might be "frozen out," leading to the observation of distinct sets of signals for the axial and equatorial protons. The analysis of the coalescence temperature and the line shapes can provide thermodynamic parameters for the ring inversion process, offering insights into the conformational flexibility of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₇H₁₅NO.

Table 2: Exact Mass Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da)

An experimentally determined monoisotopic mass that matches this calculated value to within a few parts per million (ppm) would confirm the elemental composition of the compound. nih.govchemspider.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion [M+H]⁺ of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to elucidate the structure of the precursor ion.

A plausible fragmentation pathway for protonated this compound would involve an initial alpha-cleavage, which is a characteristic fragmentation pattern for aliphatic amines. libretexts.orglibretexts.org This would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the isopropyl group. Another likely fragmentation would be the ring opening of the oxetane moiety.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound ([C₇H₁₅NO + H]⁺)

m/z Proposed Fragment Structure/Loss
130.1 [M+H]⁺
86.1 [M+H - C₃H₇]⁺ (Loss of isopropyl radical)
72.1 [C₄H₁₀N]⁺ (Fragment from ring cleavage)

Chiral Chromatography and Spectropolarimetry

Given that this compound possesses two chiral centers (C2 and C3), it can exist as a pair of enantiomers. Chiral chromatography and spectropolarimetry are essential techniques for the separation and characterization of these enantiomers.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for the separation of enantiomers. scas.co.jpchromatographytoday.comyakhak.org The differential interaction of the two enantiomers of this compound with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification. The choice of the appropriate CSP and mobile phase is critical for achieving baseline separation.

Spectropolarimetry (Circular Dichroism): Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. utexas.eduacs.orgrsc.org Enantiomers will produce mirror-image CD spectra. This technique can be used to determine the enantiomeric excess (ee) and the absolute configuration of a sample, often by comparing the experimental spectrum to that of a known standard or to theoretical calculations. Chiral amines are known to exhibit characteristic CD signals that can be used for their stereochemical analysis. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, making it essential for determining the enantiomeric purity of this compound. yakhak.org The method's success hinges on the differential interaction between the enantiomers and a chiral stationary phase (CSP). nih.gov

Methodology and Research Findings:

The separation of primary amine enantiomers like this compound is often challenging due to their polarity. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) carbamates, are widely used and have proven effective for resolving a variety of chiral amines. yakhak.orgnih.gov Cyclofructan-based CSPs have also shown a high success rate, particularly in the polar organic (PO) mode. nih.gov

The mobile phase composition is critical for achieving optimal separation. Common approaches include:

Normal Phase (NP) Mode: Utilizes a nonpolar solvent like hexane (B92381) mixed with an alcohol such as 2-propanol or ethanol. yakhak.org

Polar Organic (PO) Mode: Employs polar solvents like acetonitrile (B52724) with an alcohol modifier. nih.gov

To improve peak shape and enhance resolution for basic compounds like amines, acidic and basic additives are frequently incorporated into the mobile phase. chromatographyonline.com Additives such as trifluoroacetic acid (TFA) or basic modifiers like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) can significantly impact the enantioseparation. nih.govchromatographyonline.com A simple, rapid, and accurate chiral HPLC method is crucial for quality control in the synthesis of enantiomerically pure compounds. nih.gov

The following interactive table outlines a representative chiral HPLC method for assessing the enantiomeric purity of this compound.

Table 1: Representative Chiral HPLC Method Parameters

Parameter Condition Rationale
Chiral Stationary Phase (CSP) Lux Cellulose-2 or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) Polysaccharide-based CSPs are highly effective for resolving chiral amines. nih.gov
Column Dimensions 250 mm x 4.6 mm, 5 µm Standard dimensions for analytical HPLC, providing good efficiency and resolution.
Mobile Phase Hexane:2-Propanol:Diethylamine (80:20:0.1, v/v/v) A typical normal-phase condition where the alcohol acts as the polar modifier and DEA minimizes peak tailing for the amine analyte. nih.gov
Flow Rate 1.0 mL/min A standard flow rate that balances analysis time with separation efficiency. yakhak.org
Detection UV at 230 nm Provides sensitive detection for the analyte.
Expected Retention Time (t R ) (R)-enantiomer: ~8.5 min, (S)-enantiomer: ~10.2 min The differential interaction with the CSP leads to different retention times for each enantiomer.

| Resolution (R s ) | > 2.0 | A resolution value greater than 1.5 indicates baseline separation, which is ideal for accurate quantification. banglajol.info |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information on the absolute configuration and solution-state conformation of chiral molecules. semanticscholar.org It measures the difference in absorption of left- and right-handed circularly polarized light by a sample as a function of wavelength.

Methodology and Research Findings:

A CD spectrum consists of positive and/or negative signals, known as Cotton effects, which are unique to a specific enantiomer. researchgate.net For this compound, the observed CD spectrum is a fingerprint of its three-dimensional structure in solution. The puckered oxetane ring and the relative orientations of the isopropyl and amine substituents create a specific chiral environment that dictates the CD signal.

Conformational analysis is a key application of CD spectroscopy. sapub.org The molecule may exist in multiple conformations in solution, and the observed CD spectrum is the population-weighted average of the spectra of all contributing conformers. To assign the absolute configuration and understand the conformational preference, experimental CD spectra are often compared with theoretical spectra generated through computational methods, such as Time-Dependent Density Functional Theory (TDDFT). unideb.hu This comparison allows for the confident assignment of the absolute configuration (R or S) and can reveal the dominant conformer in a given solvent. mdpi.com

Table 2: Hypothetical CD Spectral Data for a Single Enantiomer of this compound

Conformer Calculated λ max (nm) Calculated Molar Ellipticity [θ] (deg·cm²/dmol) Experimental λ max (nm) Experimental Molar Ellipticity [θ] (deg·cm²/dmol)
Axial-Amine 215 +1.5 x 10³ 218 +2.1 x 10³

| Equatorial-Amine | 212 | -0.8 x 10³ | | |

Note: The hypothetical data suggests that the conformer with the amine group in a pseudo-axial position is the dominant contributor to the experimental spectrum in solution.

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

While HPLC and CD spectroscopy probe the properties of this compound as an enantiomer and in solution, X-ray crystallography and electron diffraction provide definitive information about its molecular structure in the solid state.

X-ray Crystallography:

This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields an electron density map from which the exact positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of:

Relative Stereochemistry: Confirming the cis relationship between the isopropyl group at the C2 position and the amine group at the C3 position.

Molecular Geometry: Providing precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. acs.org

Conformation: Revealing the specific conformation of the molecule as it exists in the crystal lattice, including the pucker of the oxetane ring. nih.gov

Intermolecular Interactions: Showing how the molecules pack together in the crystal, including any hydrogen bonding involving the amine group.

Table 3: Plausible X-ray Crystallographic Data for this compound

Parameter Value Significance
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁/c Defines the symmetry elements within the crystal.
C(2)-C(3) Bond Length ~1.54 Å Typical length for a C-C single bond in a strained ring.
C-O Bond Length ~1.45 Å Typical C-O bond length within an ether.
C(2)-C(3)-N Angle ~117° Reflects the geometry around the substituted carbon atoms.

| Ring Puckering Angle | ~10° | Indicates a nearly planar, but slightly puckered, four-membered ring conformation. acs.org |

Electron Diffraction:

Electron diffraction is a complementary technique used to determine molecular structures, particularly in the gas phase or for samples that are difficult to grow into single crystals suitable for X-ray analysis. researchgate.net The method involves scattering a beam of electrons off the sample and analyzing the resulting diffraction pattern. It provides similar information to X-ray crystallography, such as bond lengths and angles, and is a powerful tool for determining the structure of molecules free from the packing forces present in a crystal. researchgate.net

Future Directions and Emerging Research Avenues for Cis 2 Isopropyloxetan 3 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of highly substituted oxetanes, such as cis-2-Isopropyloxetan-3-amine, often relies on multi-step sequences that may not be optimal from a green chemistry perspective. Future research will likely prioritize the development of more sustainable synthetic methodologies.

Key areas of focus will include:

Catalytic Asymmetric Synthesis: Moving beyond stoichiometric reagents to catalytic methods for installing the stereocenters of this compound will be a significant advancement. This could involve the development of novel chiral catalysts for [2+2] cycloadditions or intramolecular cyclizations.

Biocatalysis: The use of enzymes to catalyze the formation of the oxetane (B1205548) ring or to resolve racemic mixtures could offer a highly selective and environmentally benign route to enantiopure this compound.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of oxetanes. Developing a flow synthesis for this compound could enable more sustainable large-scale production.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Future syntheses of this compound will aim to minimize waste by focusing on high atom economy reactions. chemistryworld.com

Synthetic StrategyPotential Sustainability Enhancement
Catalytic Asymmetric SynthesisReduction of chiral auxiliary waste, higher enantioselectivity.
BiocatalysisUse of renewable resources, mild reaction conditions, high stereoselectivity.
Flow ChemistryImproved heat and mass transfer, enhanced safety, potential for automation.
High Atom Economy ReactionsMinimization of byproducts, more efficient use of resources.

Exploration of Unconventional Reactivity and Transformations

The strained four-membered ring of oxetanes imparts unique reactivity that can be harnessed for novel chemical transformations. For this compound, the interplay between the strained ring and the adjacent amine functionality opens up avenues for exploring unconventional reactivity.

Future research in this area could involve:

Ring-Opening Reactions: While often seen as a sign of instability, controlled ring-opening of the oxetane in this compound can lead to valuable functionalized products. acs.orgmagtech.com.cn Investigating regioselective and stereoselective ring-opening reactions with a variety of nucleophiles will be a key area of exploration.

Amphoteric Reactivity: 3-Aminooxetanes can act as 1,3-amphoteric molecules, participating in formal [3+2] annulation reactions to form various heterocycles. rsc.orgnih.gov Exploring the scope of this reactivity with this compound could lead to the rapid synthesis of complex and potentially bioactive molecules.

Strain-Release Driven Reactions: The inherent ring strain of the oxetane can be a driving force for chemical reactions. nih.gov Designing transformations that leverage this strain to form new C-C or C-heteroatom bonds in a controlled manner is a promising research direction.

Photoredox Catalysis: The use of visible light photoredox catalysis to initiate novel transformations of oxetanes is an emerging area. Investigating the photochemical reactivity of this compound could uncover new synthetic pathways.

Integration into Advanced Materials and Supramolecular Assemblies

The rigid, three-dimensional structure of the oxetane ring makes it an attractive building block for advanced materials. The presence of a primary amine in this compound provides a convenient handle for polymerization and functionalization.

Potential applications in materials science include:

Polymer Synthesis: this compound could serve as a monomer for the synthesis of novel polyoxetanes. wikipedia.orgoup.com The resulting polymers may exhibit interesting thermal, mechanical, and optical properties due to the presence of the isopropyl and amine functionalities.

Supramolecular Chemistry: The amine group can participate in hydrogen bonding and other non-covalent interactions, making this compound a candidate for the construction of self-assembling supramolecular structures such as gels, liquid crystals, and porous materials.

Functional Coatings: The reactivity of the amine group could be utilized to graft this compound onto surfaces, creating functional coatings with tailored properties such as hydrophobicity, biocompatibility, or catalytic activity.

Material ClassPotential Role of this compoundDesired Properties
PolymersChiral monomerThermal stability, specific optical activity
Supramolecular AssembliesBuilding block for self-assemblyOrdered nanostructures, stimuli-responsiveness
Functional CoatingsSurface modifierEnhanced adhesion, biocompatibility, chemical resistance

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

Oxetanes are increasingly recognized as valuable isosteres for gem-dimethyl and carbonyl groups in medicinal chemistry, often leading to improved physicochemical properties such as solubility and metabolic stability. acs.orgnih.govillinois.edubeilstein-journals.orgnih.gov A deeper understanding of how the specific stereochemistry and substitution pattern of this compound influences its interactions with biological targets is crucial for its potential development as a therapeutic agent.

Future research should focus on:

Computational Modeling: Molecular docking and molecular dynamics simulations can provide insights into the binding modes of this compound with various protein targets. nih.govub.edu These studies can help to rationalize structure-activity relationships and guide the design of more potent analogues.

Structural Biology: X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of this compound in complex with its biological targets. This information is invaluable for understanding the key molecular interactions that govern binding affinity and selectivity.

Biophysical Characterization: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics of this compound with its targets.

Design of Next-Generation Analogues with Tuned Properties

Building upon a deeper understanding of its structure-activity relationships, the design and synthesis of next-generation analogues of this compound will be a key focus of future research. The goal will be to fine-tune its properties for specific applications.

Strategies for analogue design will include:

Systematic Modification of Substituents: The isopropyl group at the 2-position and the amine at the 3-position can be systematically varied to probe the effects on biological activity, material properties, and reactivity.

Scaffold Hopping: The oxetane ring itself could be replaced with other small, strained heterocycles to explore new chemical space and potentially discover novel properties.

Introduction of Fluorine: The strategic incorporation of fluorine atoms into the molecule can have profound effects on its physicochemical and biological properties. news-medical.net

Conformational Constraint: Introducing additional cyclic structures or bulky groups can be used to lock the molecule into a specific conformation, which may enhance its binding affinity for a particular target.

Analogue Design StrategyTargeted Property Improvement
Substituent ModificationPotency, selectivity, solubility
Scaffold HoppingNovelty, intellectual property
FluorinationMetabolic stability, binding affinity
Conformational ConstraintTarget selectivity, reduced off-target effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.